Peroxisome‑Specific β‑Oxidation of Pyrene‑C12:0 Enables Non‑Radioactive Screening, Unlike Generic Fluorescent Fatty Acid Probes
When human skin fibroblasts were incubated with pyrene‑C12:0, β‑oxidation products (pyrene‑C10:0, pyrene‑C8:0) were generated time‑dependently in control cells but were scarcely detected in fibroblasts from Zellweger syndrome patients (peroxisome biogenesis disorder). In contrast, cells with mitochondrial carnitine‑acylcarnitine translocase deficiency produced β‑oxidation products at levels similar to controls, confirming that pyrene‑C12:0 oxidation occurs exclusively in peroxisomes [1]. In X‑ALD fibroblasts, β‑oxidation activity for pyrene‑C12:0 was approximately 40 % of control fibroblasts, a value consistent with previous results obtained with the hazardous radioactive substrate [1‑14C]lignoceric acid [1].
| Evidence Dimension | Organelle selectivity of β‑oxidation |
|---|---|
| Target Compound Data | Pyrene‑C12:0 – peroxisome‑specific oxidation; 40 % residual activity in X‑ALD fibroblasts |
| Comparator Or Baseline | Generic fluorescent fatty acid probes (e.g., BODIPY‑C12) – undergo both mitochondrial and peroxisomal β‑oxidation; [1‑14C]lignoceric acid – 40 % residual activity in X‑ALD |
| Quantified Difference | Pyrene‑C12:0 provides peroxisome‑exclusive signal vs. mixed organelle contribution of BODIPY‑C12; matches [14C]lignoceric acid results without radioactivity |
| Conditions | Human skin fibroblasts (control, Zellweger syndrome, mitochondrial carnitine‑acylcarnitine translocase deficiency, X‑ALD); 48 h incubation |
Why This Matters
For peroxisomal disorder research and drug screening, pyrene‑C12:0 is the only fluorescent substrate that uniquely reports peroxisomal activity, eliminating the confounding mitochondrial signal that compromises data interpretation with BODIPY‑ or NBD‑labeled analogs.
- [1] Morita M, Kanai M, Mizuno S, Iwashima M, Hayashi T, Shimozawa N, Suzuki Y, Imanaka T. A novel method for determining peroxisomal fatty acid β‑oxidation. J Inherit Metab Dis. 2016;39(5):725‑731. doi:10.1007/s10545‑016‑9952‑y. View Source
